An In-Depth Technical Guide to Azido-PEG3-Sulfone-PEG4-acid
An In-Depth Technical Guide to Azido-PEG3-Sulfone-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-Sulfone-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development.[1][2] Its unique architecture, featuring a terminal azide (B81097) group, a carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer incorporating a sulfone group, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
This linker is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[2] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate, a critical factor in drug development.[3]
Physicochemical Properties
The molecular structure of Azido-PEG3-Sulfone-PEG4-acid is designed to offer specific functionalities at each end of a flexible, water-soluble spacer.
| Property | Value | Source |
| Chemical Name | Azido-PEG3-Sulfone-PEG4-acid | N/A |
| CAS Number | 2055024-42-3 | N/A |
| Molecular Formula | C₁₉H₃₇N₃O₁₁S | [1] |
| Molecular Weight | 515.58 g/mol | [1][4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Not specified (likely a solid or oil) | N/A |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Core Functionalities and Applications
The utility of Azido-PEG3-Sulfone-PEG4-acid stems from its three key components:
-
Azide Group (-N₃): This functional group is primarily used in "click chemistry," most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly efficient and bioorthogonal, allowing for the specific conjugation of the linker to molecules containing an alkyne group, even in complex biological mixtures.
-
Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to form a stable amide bond with primary amines.[3][5] This is a common strategy for conjugating the linker to proteins, peptides, or small molecules with available amine functionalities. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU are typically used as activators.[3]
-
PEG-Sulfone Spacer: The polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and reduce the immunogenicity of the resulting bioconjugate.[1] The embedded sulfone group can also participate in nucleophilic substitution reactions, offering potential for further functionalization.[1]
The primary application of this linker is in the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and flexibility are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.
Experimental Protocols
The following are detailed methodologies for the key reactions involving Azido-PEG3-Sulfone-PEG4-acid.
Protocol 1: Amide Coupling of Azido-PEG3-Sulfone-PEG4-acid to a Primary Amine
This protocol describes the activation of the carboxylic acid group and subsequent reaction with an amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
Azido-PEG3-Sulfone-PEG4-acid
-
Amine-containing molecule (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of Azido-PEG3-Sulfone-PEG4-acid in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the Azido-PEG3-Sulfone-PEG4-acid solution with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester. The activation is most efficient at a pH between 4.5 and 7.2.[6]
-
-
Conjugation to Amine:
-
Add the activated Azido-PEG3-Sulfone-PEG4-acid solution to the solution of the amine-containing molecule. A 1:1 to 1:1.5 molar ratio of the activated linker to the amine is recommended.
-
Ensure the pH of the reaction mixture is between 7.2 and 7.5 to facilitate the reaction between the NHS ester and the primary amine.[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.
-
Purify the resulting azide-functionalized conjugate using an appropriate method, such as size-exclusion chromatography to remove excess linker and byproducts, or reverse-phase HPLC for small molecules.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click chemistry" reaction between the azide-functionalized molecule from Protocol 1 and a molecule containing a dibenzocyclooctyne (DBCO) group.
Materials:
-
Purified azide-functionalized molecule (from Protocol 1)
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
-
Click Reaction:
-
Combine the azide-functionalized molecule with the DBCO-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of the DBCO-containing molecule is recommended to ensure complete reaction of the azide.
-
The final concentration of any organic solvent (like DMSO) should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[6]
-
-
Purification:
-
Purify the final conjugate using an appropriate method to remove unreacted starting materials.
-
Visualizing Key Processes
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using Azido-PEG3-Sulfone-PEG4-acid.
Caption: A two-step synthesis of a PROTAC using Azido-PEG3-Sulfone-PEG4-acid.
PROTAC Mechanism of Action: Ubiquitin-Proteasome Pathway
This diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Safety and Handling
While a specific safety data sheet for Azido-PEG3-Sulfone-PEG4-acid is not widely available, general laboratory safety precautions should be observed. Based on data for similar compounds, it should be handled with care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]
-
Precautions: Wear protective gloves, eye protection, and clothing.[9] Wash hands thoroughly after handling.[9] Use in a well-ventilated area.[9]
-
Storage: Store in a cool, dry place away from incompatible materials. As it is temperature-sensitive, storage at 2-8°C is recommended.[1][8]
Always consult the safety data sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. Azido-PEG3-Sulfone-PEG4-acid [myskinrecipes.com]
- 2. Azido-PEG3-Sulfone-PEG4-acid - Immunomart [immunomart.com]
- 3. Azido-PEG3-Sulfone-PEG4-acid, 2055024-42-3 | BroadPharm [broadpharm.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
